Research has explored the environmental behavior and impact of 3,5-Dichlorophenol. This includes studies on its:
Limited research suggests potential applications of 3,5-Dichlorophenol in material science. Studies have explored its use in the development of liquid crystals []. However, further research is needed to determine the viability and effectiveness of these applications.
3,5-Dichlorophenol is an organic compound with the chemical formula C₆H₄Cl₂O and a molecular weight of 163.01 g/mol. It is classified as a chlorinated phenol and is characterized by two chlorine atoms attached to the aromatic ring at the 3 and 5 positions. The compound appears as colorless to pale yellow crystals with a characteristic odor, and it is insoluble in water but soluble in organic solvents such as ethanol and ether . Its chemical structure can be represented as follows:
textCl |C6H4 - O - H | Cl
3,5-Dichlorophenol is primarily used in various industrial applications, including as an intermediate in the synthesis of herbicides, pesticides, and other chemical products.
For example, when treated with hydrogen in the presence of a catalyst, 3,5-dichlorophenol can be reduced to 3-chlorophenol .
Several methods exist for synthesizing 3,5-dichlorophenol:
The synthesis process typically requires careful control of temperature and reactant concentrations to maximize yield and minimize byproducts .
3,5-Dichlorophenol has several industrial applications:
Additionally, it has been studied for potential applications in wastewater treatment due to its effects on microbial communities .
Research on interaction studies involving 3,5-dichlorophenol indicates that it may interact with various biological systems. For instance:
The compound's interactions with biological systems highlight its potential environmental impact and health risks associated with exposure.
Several compounds share structural similarities with 3,5-dichlorophenol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2,4-Dichlorophenol | C₆H₄Cl₂O | Has chlorine substitutions at different positions; used as a herbicide. |
2-Chlorophenol | C₆H₅ClO | Contains one chlorine atom; used as a precursor for various chemicals. |
Pentachlorophenol | C₆Cl₅O | Highly chlorinated; known for its use as a pesticide and wood preservative. |
4-Chloro-3-methylphenol | C₇H₇ClO | Used in disinfectants; contains an additional methyl group. |
The uniqueness of 3,5-dichlorophenol lies in its specific positioning of chlorine substituents on the aromatic ring, which influences its chemical reactivity and biological activity compared to these similar compounds.
3,5-Dichlorophenol was first synthesized in the early 20th century through electrophilic chlorination of phenol, a process that introduced chlorine atoms at the meta positions of the aromatic ring. Its initial applications were limited to niche industrial processes, but its environmental persistence and toxicity were recognized following widespread use in pesticides and disinfectants. By the 1980s, regulatory agencies began classifying it as a hazardous substance due to bioaccumulation risks and adverse effects on aquatic life.
3,5-Dichlorophenol exerts its acute toxicity in aquatic organisms through multiple interconnected mechanisms, with uncoupling of oxidative phosphorylation serving as the primary mode of action. Research conducted on Lemna minor demonstrated that 3,5-dichlorophenol caused concentration-dependent effects in both chloroplasts and mitochondria, with uncoupling of oxidative phosphorylation emerging as the most sensitive endpoint. This mechanism involves the disruption of adenosine triphosphate synthesis without directly affecting the respiratory chain or adenosine triphosphate synthase activities.
The compound acts as a protonophore, facilitating the transport of protons across mitochondrial membranes and dissipating the transmembrane proton motive force essential for energy production. Studies indicate that 3,5-dichlorophenol binds to protons in the intermembrane space, transports them across the inner mitochondrial membrane, releases them into the matrix, and diffuses back to complete the cycle until the proton motive force is fully dissipated. This process generates heat instead of adenosine triphosphate, leading to cellular energy depletion and subsequent organism mortality.
Exposure to 3,5-dichlorophenol triggers significant oxidative stress in aquatic organisms through enhanced reactive oxygen species formation. In Lemna minor studies, the compound induced reactive oxygen species production and lipid peroxidation, which were negatively correlated with electron transport rate, carotenoid content, and growth parameters. The generation of reactive oxygen species appears to be linked to the disruption of normal electron transport chain function and the subsequent formation of environmental persistent free radicals.
Research has demonstrated that chlorinated phenols, including 3,5-dichlorophenol, can form environmental persistent free radicals when exposed to light or heat, with the capability of these radicals to activate molecular oxygen being directly correlated with chlorine content. The symmetric chlorine substitution pattern in 3,5-dichlorophenol contributes to its moderate ability to generate reactive oxygen species compared to other dichlorophenol isomers.
In primary producers, 3,5-dichlorophenol specifically targets photosystem II efficiency, causing suppression of electron transport rates and reduction in chlorophyll content. The compound affects both chlorophyll a and chlorophyll b concentrations, leading to decreased photosynthetic capacity and ultimately growth inhibition. The disruption of photosynthetic processes appears to be closely linked to the oxidative stress mechanisms, as evidenced by the strong correlation between photosystem II efficiency suppression and reactive oxygen species formation.
Quantitative structure-activity relationship studies have established clear relationships between chlorophenol molecular structure and toxicity. The positioning of chlorine atoms significantly influences the toxic potency of dichlorophenol isomers, with 3,4-dichlorophenol demonstrating the highest toxicity, followed by 2,4-dichlorophenol, while 3,5-dichlorophenol exhibits moderate toxicity among the dichlorophenol congeners.
Research utilizing goldfish (Carassius auratus) demonstrated that the toxicity mechanism involves primarily the passive diffusion of undissociated chlorophenol forms through biological membranes, with the hydroxyl group of the undissociated form interacting with target sites. The suppressed magnitude of interaction between undissociated chlorophenols and their sites of action increases in the order: 4-chlorophenol < 3-chlorophenol < 3,5-dichlorophenol < 2-chlorophenol < 2,4-dichlorophenol.
The octanol-water partition coefficient (log Kow) serves as a critical predictor of chlorophenol toxicity. For 3,5-dichlorophenol, with a log Kow ranging from 3.62 to 3.68, the moderate lipophilicity contributes to its ability to partition into biological membranes and exert toxic effects. Studies have shown a strong linear correlation (r = 0.914) between log 1/LC50 values and log Kow for chlorophenols, indicating that lipophilic properties enhance bioavailability and toxicity.
The relationship between toxicity and molecular descriptors has been further refined through three-dimensional quantitative structure-activity relationship models. Group philicities and global electrophilicity descriptors have proven particularly effective in predicting ecotoxicity, with these quantum chemical descriptors providing the best quantitative structure-activity relationship models for toxicity against Daphnia magna and other test organisms.
The acid dissociation constant (pKa) significantly influences chlorophenol toxicity through its effect on the undissociated fraction available for membrane penetration. Research has demonstrated a linear correlation (r = 0.805) between log 1/LC50 and ΔpKa (pKa of phenol minus pKa of chlorophenol) values. The electron-withdrawing effects of chlorine substitutions lower the pKa, increasing the proportion of dissociated forms at physiological pH levels.
Comparative molecular field analysis and comparative molecular similarity indices analysis studies have shown that electrostatic field contributions dominate the biological activity of chlorophenols, accounting for 42.7-76.9% of the toxicity variance, while steric contributions account for 7.3-33.3%. These findings emphasize the importance of electronic effects in determining the toxic potency of chlorinated phenol compounds.
Vibrio fischeri bioluminescence inhibition serves as a widely used bioassay for assessing the toxicity of 3,5-dichlorophenol. The bacterial bioluminescence system involves the oxidation of reduced flavin mononucleotide and long-chain fatty aldehydes by luciferase, producing blue-green light with maximum intensity at 490 nanometers. The presence of toxic substances diminishes luminescence output by interfering with cellular metabolic processes linked to the electron transport chain.
Studies have demonstrated that 3,5-dichlorophenol exhibits concentration-dependent inhibition of Vibrio fischeri luminescence, with 50% effective concentration values ranging from 3.52 to 5.80 milligrams per liter depending on exposure duration and test conditions. The inhibition mechanism appears to involve disruption of the respiratory processes that provide energy for the bioluminescence reaction rather than direct interference with the luciferase enzyme system.
Comparative studies evaluating different bacterial toxicity tests have shown that 3,5-dichlorophenol consistently ranks as more toxic than other tested xenobiotic compounds including formaldehyde, 4-nitrophenol, and dichloromethane. The high sensitivity and rapid response time (5-30 minutes) make the Vibrio fischeri assay particularly valuable for environmental monitoring and toxicity screening applications.
Specialized studies investigating ultra-high dilutions of 3,5-dichlorophenol have revealed statistically significant effects on Vibrio fischeri luminescence even at extremely low concentrations. Research involving serial dilutions starting from 4.2 × 10^-2 molar concentrations showed inhibition effects of less than 1.5% that were nevertheless statistically significant. These findings suggest that the bacterial bioluminescence system may be sensitive to homeopathic-level concentrations of the compound, though the biological relevance of such effects remains under investigation.
Comparative toxicity assessments among dichlorophenol isomers reveal distinct patterns related to chlorine substitution positions. Among the six possible dichlorophenol isomers, 3,4-dichlorophenol demonstrates the highest toxicity with median lethal concentration values around 1.0 milligram per liter for both fish and bacterial test systems. The toxicity ranking generally follows: 3,4-dichlorophenol > 2,4-dichlorophenol ≈ 2,6-dichlorophenol > 3,5-dichlorophenol ≈ 2,3-dichlorophenol > 2,5-dichlorophenol.
The relatively moderate toxicity of 3,5-dichlorophenol compared to other dichlorophenol isomers is attributed to its symmetric meta-substitution pattern, which results in reduced interaction with biological targets compared to compounds with ortho or para chlorine positioning. Studies using mouse acute oral toxicity data show 3,5-dichlorophenol with median lethal dose values of 2389-2643 milligrams per kilogram body weight, making it among the least toxic of the dichlorophenol series.
The degree of chlorination demonstrates a clear positive correlation with toxicity across the chlorophenol series. Toxicity increases in the order: phenol < monochlorophenols < dichlorophenols < trichlorophenols < tetrachlorophenols < pentachlorophenol. However, this relationship is modified by the proximity of chlorine atoms to the hydroxyl group, with ortho-substitution generally reducing toxicity due to intramolecular hydrogen bonding effects.
Research using hamster embryonic palatal mesenchyme cells demonstrated that the inhibitory concentration values decrease with increasing chlorination: pentachlorophenol (18.8 micromolar) > 2,3,4,5-tetrachlorophenol (21.5 micromolar) > 2,3,5-trichlorophenol (27.5 micromolar) > dichlorophenols (variable) > monochlorophenols (63.0-150.0 micromolar) > phenol (470.0 micromolar).
Different taxonomic groups exhibit varying sensitivities to chlorophenol exposure, with algae generally showing higher sensitivity than invertebrates or fish. For 3,5-dichlorophenol, algal species (Scenedesmus subspicatus) demonstrate 72-hour inhibitory concentration values of 2.8 milligrams per liter, comparable to the 48-hour effective concentration for Daphnia magna (2.8 milligrams per liter) and slightly more sensitive than fish species with 96-hour lethal concentration values of 2.3-2.9 milligrams per liter.
Bacterial systems show intermediate sensitivity, with activated sludge bacteria exhibiting 50% effective concentration values of 20.3 milligrams per liter, considerably higher than those observed for eukaryotic organisms. This difference likely reflects fundamental differences in cellular organization and metabolic pathways between prokaryotic and eukaryotic systems.
Ecological risk assessment for 3,5-dichlorophenol requires the derivation of predicted no-effect concentrations based on available toxicity data and appropriate assessment factors. Using the European Union Technical Guidance Document methodology, predicted no-effect concentrations for freshwater environments range from 2.0 to 5.0 micrograms per liter, derived by applying assessment factors of 10-50 to the lowest observed toxicity values.
The assessment factor approach utilizes the most sensitive endpoint from standardized toxicity tests, which for 3,5-dichlorophenol is typically the 72-hour inhibitory concentration for algal growth (2.8 milligrams per liter). Application of a safety factor of 1000 for acute data or 50-100 for chronic data yields protective concentration thresholds suitable for environmental quality standards.
Alternative approaches to predicted no-effect concentration derivation include species sensitivity distribution analysis, which utilizes the full range of available toxicity data to construct statistical distributions of species sensitivity. For chlorophenols, species sensitivity distribution methods generally yield less conservative predicted no-effect concentrations compared to assessment factor approaches, typically in the range of 0.05-0.1 milligrams per liter for related compounds such as 2,4,6-trichlorophenol.
The application of species sensitivity distribution methodology requires a minimum dataset spanning multiple taxonomic groups and trophic levels. Current data availability for 3,5-dichlorophenol supports basic species sensitivity distribution analysis, though additional chronic toxicity data would enhance the reliability of derived environmental quality standards.
Risk assessment for 3,5-dichlorophenol must consider its environmental persistence and bioaccumulation potential. The compound demonstrates limited biodegradability, with only 5% degradation observed after 28 days in standard biodegradation tests. The octanol-water partition coefficient of 3.62-3.68 indicates moderate bioaccumulation potential, with bioconcentration factors in fish ranging from 9.1 to 82.
Environmental monitoring data from Chinese surface waters indicate that dichlorophenols, including 3,5-dichlorophenol, pose negligible to minimal ecological risk under current exposure scenarios. However, risk assessment outcomes vary significantly among different river basins, emphasizing the importance of site-specific exposure assessment in ecological risk evaluation.
Comprehensive ecological risk assessment employs tiered approaches ranging from deterministic screening-level assessments to probabilistic risk characterization. Tier 1 assessments utilize conservative exposure estimates and predicted no-effect concentrations to identify potential risks, while higher-tier assessments incorporate probabilistic exposure modeling and species sensitivity distributions to refine risk estimates.
Corrosive;Acute Toxic;Irritant;Environmental Hazard